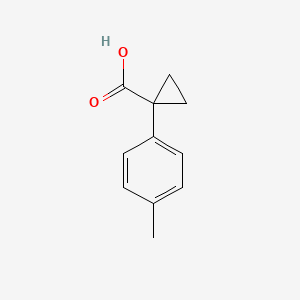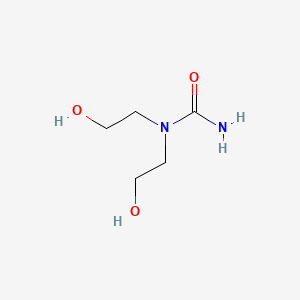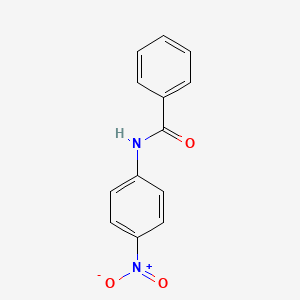
4-Ethoxy-3-methoxybenzyl alcohol
概要
説明
4-Ethoxy-3-methoxybenzyl alcohol is a useful research compound. Its molecular formula is C10H14O3 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antiplasmodium Agent : A study by Fitriastuti et al. (2021) describes the synthesis of 1-(4-Ethoxy-3-methoxybenzyl)-1,10-phenanthrolin-1-ium bromide, starting from vanillin, which leads to the formation of 4-ethoxy-3-methoxybenzyl alcohol. This compound exhibits potential as an antiplasmodium agent, showing desirable Heme Polymerization Inhibitory Activity (HPIA), similar to chloroquine, indicating its potential in malaria treatment research (Fitriastuti et al., 2021).
Electrosynthesis in Organic Chemistry : Sherbo et al. (2018) report the use of 4-methoxybenzyl alcohol in paired electrolysis for synthesizing valuable chemicals without waste products. This involves the transformation of 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde, demonstrating the application of this compound in green chemistry and electrosynthesis (Sherbo et al., 2018).
Photocatalysis in Chemical Transformations : Bellardita et al. (2021) explored the influence of pH on photocatalytic oxidation of 4-methoxybenzyl alcohol, highlighting how pH tuning can significantly affect selectivity and activity in photocatalytic processes. This research illuminates the role of this compound in advanced photocatalytic applications (Bellardita et al., 2021).
Organic Synthesis and Catalysis : Beytur et al. (2021) investigated the electronic properties of compounds synthesized from reactions involving 4-methoxybenzyl alcohol derivatives. The study offers insights into the nonlinear optical properties and spectroscopic analysis of these compounds, indicating the utility of this compound in the synthesis of complex organic molecules (Beytur et al., 2021).
- .app/papers/feasibility-study-functionalization-mesoporous-ghafoorzadeh/8ebd8be123fc5cd4a546806f75d36f8b/?utm_source=chatgpt).
Microfluidic Reactor Applications : Lima et al. (2020) utilized 4-methoxybenzyl alcohol in a microfluidic reactor for the photocatalytic selective synthesis of aromatic aldehydes. This highlights the use of this compound in the development of efficient, miniaturized chemical reactors for selective synthesis processes (Lima et al., 2020).
Biosynthesis Studies : Xu et al. (2022) conducted a metabolic engineering study on the biosynthesis of 4-hydroxybenzyl alcohol from L-tyrosine in Escherichia coli, demonstrating the potential of this compound in genetic engineering and biotechnological applications (Xu et al., 2022).
Neuroprotective Effects in Postischemic Brain : Luo et al. (2018) reported the neuroprotective effects of 4-hydroxybenzyl alcohol in a rat model of stroke, indicating its potential in neurological research. This study contributes to understanding the role of this compound and its derivatives in neuroprotection and brain health (Luo et al., 2018).
Zinc Complex Catalysis : Lu et al. (2019) explored aminophenolate zinc complexes involving 4-methoxybenzyl alcohol derivatives for the polymerization of lactides. This research underscores the significance of this compound in the field of polymer chemistry and catalysis (Lu et al., 2019).
Photocatalytic Applications : Zhang et al. (2018) utilized Pt modified CdS nanorods with 4-methoxybenzyl alcohol for photocatalytic oxidation and reduction processes. This study demonstrates the application of this compound in advanced photocatalysis, particularly in the field of environmental remediation (Zhang et al., 2018).
Safety and Hazards
作用機序
Target of Action
4-Ethoxy-3-methoxybenzyl alcohol is an aromatic alcohol
Mode of Action
It is believed to exert its effects by disrupting the cell membrane of microorganisms, ultimately leading to their demise . This disruption could be due to the compound’s lipophilic nature, which allows it to integrate into the lipid bilayer of cell membranes.
Biochemical Pathways
The compound’s antimicrobial activity suggests it may interfere with essential biochemical processes in microorganisms, such as cell wall synthesis or energy metabolism .
Result of Action
The primary result of this compound’s action is the disruption of microbial cell membranes, leading to cell death . This makes it a potentially useful compound in the development of antimicrobial agents.
生化学分析
Cellular Effects
4-Ethoxy-3-methoxybenzyl alcohol has been reported to exert effects on various types of cells. For instance, it is believed to disrupt the cell membrane of microorganisms, leading to their demise
Metabolic Pathways
It is known that the white rot fungus Phanerochaete chrysosporium can metabolize this compound, indicating that it is involved in certain metabolic pathways
特性
IUPAC Name |
(4-ethoxy-3-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-3-13-9-5-4-8(7-11)6-10(9)12-2/h4-6,11H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSHVORCBMOTBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210808 | |
| Record name | 4-Ethoxy-3-methoxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61813-58-9 | |
| Record name | 4-Ethoxy-3-methoxybenzyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61813-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethoxy-3-methoxybenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061813589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethoxy-3-methoxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethoxy-3-methoxybenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.479 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-ethoxy-3-methoxybenzyl alcohol in lignin degradation by Phanerochaete chrysosporium?
A1: this compound is a metabolic product observed during the degradation of certain lignin model compounds by the white-rot fungus Phanerochaete chrysosporium [, ]. Specifically, it's formed during the breakdown of 4-ethoxy-3-methoxyphenylglycerol-β-guaiacyl ether [] and 3-(4′-ethoxy-3′-methoxyphenyl)-2-(4″-methoxyphenyl)propionic acid []. This suggests that the fungus cleaves specific bonds in lignin-related structures, leading to the formation of this compound.
Q2: How does oxygen availability affect the production of this compound by Phanerochaete chrysosporium?
A2: Research shows that Phanerochaete chrysosporium produces more 14CO2 from radiolabeled lignin model compounds under 100% oxygen compared to air (21% oxygen) []. While the study doesn't directly quantify this compound production under these conditions, the increased 14CO2 evolution suggests a higher rate of lignin model compound degradation, potentially leading to increased production of this alcohol as a byproduct.
Q3: Beyond lignin degradation, has this compound been investigated for other applications?
A3: Yes, a recent study explored the use of this compound as a starting material in the synthesis of 1-(4-ethoxy-3-methoxybenzyl)-1,10-phenanthrolin-1-ium bromide []. This phenanthroline salt demonstrated promising antiplasmodium activity in vitro through heme polymerization inhibition, suggesting potential applications in antimalarial drug development.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Bromo-4-methylpentanoyl)amino]acetic acid](/img/structure/B1329712.png)





![1H,5H-Benzo[ij]quinolizine-9-carboxaldehyde, 2,3,6,7-tetrahydro-](/img/structure/B1329721.png)


![N-[N-[(Phenylmethoxy)carbonyl]glycyl]-L-methionine](/img/structure/B1329727.png)




